molecular formula C17H14FN3O2S2 B2880501 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 392303-41-2

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2880501
CAS No.: 392303-41-2
M. Wt: 375.44
InChI Key: VIJLRJGTEJJYGI-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential . This specific analog is engineered with a 3-fluorobenzylthio moiety at the 5-position and a 2-methoxybenzamide group at the 2-position of the thiadiazole ring, a structural configuration designed to modulate its physicochemical properties and interaction with biological targets. While direct studies on this exact molecule are not currently published in the searched literature, its core structure and specific substitutions suggest significant promise for scientific investigation. Compounds based on the 1,3,4-thiadiazole nucleus have been intensely studied and demonstrate a wide spectrum of pharmacological activities, including potent effects in oncology research . Related structures have been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines, such as neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . Furthermore, 1,3,4-thiadiazole derivatives containing methoxybenzamide and benzyl-type substitutions have also displayed notable antifungal activity against pathogens like Aspergillus fumigatus, with some showing low cytotoxicity in vitro, indicating potential for developing new antimicrobial agents . The hypothesized mechanism of action for this class of compounds may involve the inhibition of key enzymes or interaction with cellular pathways crucial for cell survival and proliferation . Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs, particularly in the synthesis of novel therapeutic agents targeting oncological and infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c1-23-14-8-3-2-7-13(14)15(22)19-16-20-21-17(25-16)24-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJLRJGTEJJYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a methoxybenzamide moiety. The presence of the 3-fluorobenzyl group enhances its lipophilicity and stability, potentially improving interactions with biological targets.

Property Value
Molecular FormulaC16_{16}H16_{16}FN3_{3}O2_{2}S
Molecular Weight345.37 g/mol
CAS Number872594-73-5

This compound exhibits multiple mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can alter cellular processes and lead to therapeutic effects.
  • Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Membrane Disruption : The compound may affect the integrity of cellular membranes, leading to altered cellular functions or cell death.

Biological Activity

Research indicates that this compound possesses significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. The fluorine substitution in this compound may enhance its efficacy against resistant strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Its ability to inhibit tumor cell proliferation has been noted in vitro.
  • Anti-inflammatory Effects : Thiadiazole derivatives have shown promise in reducing inflammation in animal models, potentially making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of inflammation. This suggests a potential therapeutic application for chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Substituent Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name R<sup>1</sup> (5-position) R<sup>2</sup> (2-position) Key Features
Target Compound 3-Fluorobenzylthio 2-Methoxybenzamide Fluorine enhances electronegativity
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide 3-Fluorobenzylthio Furan-2-carboxamide Reduced aromaticity vs. benzamide
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide 4-Chlorobenzylthio 2-Methoxybenzamide Chlorine vs. fluorine substituent
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Benzylthio 2-(2-Methoxyphenoxy)acetamide Ether linkage instead of amide
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 3-Methoxybenzylthio Phenylurea Urea group for hydrogen bonding

Key Observations :

  • The 3-fluorobenzylthio group in the target compound offers a balance between electronegativity and steric bulk compared to 4-chloro or unsubstituted benzylthio analogs .

Key Observations :

  • High yields (>80%) are common for benzylthio-substituted thiadiazoles, suggesting robust synthetic routes .
  • The absence of melting point data for the target compound highlights a gap in current literature compared to analogs like 5j (138–140°C) .

Key Observations :

  • Urea-containing analogs (e.g., ) exhibit superior anticonvulsant and antiproliferative activities compared to simple benzamide derivatives, suggesting the importance of hydrogen-bond donors.
  • The target compound’s methoxybenzamide group may favor interactions with enzymes or receptors requiring aromatic stacking, as seen in acetylcholinesterase inhibitors .

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